molecular formula C16H20N2OS B5770852 N,N-diethyl-2-(4-methylquinolin-2-yl)sulfanylacetamide

N,N-diethyl-2-(4-methylquinolin-2-yl)sulfanylacetamide

Cat. No.: B5770852
M. Wt: 288.4 g/mol
InChI Key: XYWSHOMQEIVDGD-UHFFFAOYSA-N
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Description

N,N-diethyl-2-(4-methylquinolin-2-yl)sulfanylacetamide is a compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-(4-methylquinolin-2-yl)sulfanylacetamide typically involves a multi-step process. One common method starts with the preparation of 4-methylquinoline, which is then subjected to a series of reactions to introduce the sulfanylacetamide group. The key steps include:

    Nucleophilic Substitution:

    Amidation: The formation of the acetamide group through a reaction with diethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-(4-methylquinolin-2-yl)sulfanylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoline ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the quinoline ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antitumor agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-(4-methylquinolin-2-yl)sulfanylacetamide involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the sulfanylacetamide group can interact with enzymes, inhibiting their activity and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    4-methylquinoline: A derivative with a methyl group at the 4-position.

    N,N-diethyl-2-(4-methylquinolin-2-yl)acetamide: Similar but lacks the sulfanyl group.

Uniqueness

N,N-diethyl-2-(4-methylquinolin-2-yl)sulfanylacetamide is unique due to the presence of both the sulfanyl and acetamide groups, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to its simpler counterparts.

Properties

IUPAC Name

N,N-diethyl-2-(4-methylquinolin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2OS/c1-4-18(5-2)16(19)11-20-15-10-12(3)13-8-6-7-9-14(13)17-15/h6-10H,4-5,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYWSHOMQEIVDGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1=NC2=CC=CC=C2C(=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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